molecular formula C4H2Cl2N2O B1646038 5,6-dichloropyrimidin-2(1H)-one

5,6-dichloropyrimidin-2(1H)-one

Cat. No.: B1646038
M. Wt: 164.97 g/mol
InChI Key: PCLPIVBWFUAAOQ-UHFFFAOYSA-N
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Description

5,6-Dichloropyrimidin-2(1H)-one (CAS 857413-11-7) is a high-value, multi-functional pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 4 H 2 Cl 2 N 2 O and a molecular weight of 164.97 g/mol, this compound serves as a versatile chemical scaffold for the synthesis of diverse heterocyclic systems . This dichlorinated pyrimidinone is particularly valuable for constructing novel drug-like small molecules. Research indicates that structurally related 4,6-dichloropyrimidines demonstrate potent biological activity, including the inhibition of immune-activated nitric oxide (NO) production, a key pathway in inflammatory responses . The presence of two chlorine atoms on the pyrimidine ring makes it an excellent precursor for sequential nucleophilic substitution reactions, allowing researchers to efficiently create libraries of compounds for high-throughput screening . These properties make this compound a critical intermediate in the development of potential pharmacophores for various therapeutic areas. Applications: • A key synthetic intermediate for antiviral and anti-inflammatory compound libraries . • A versatile building block in multicomponent reactions for generating diverse heterocyclic scaffolds . • A core template in medicinal chemistry for structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Properties

Molecular Formula

C4H2Cl2N2O

Molecular Weight

164.97 g/mol

IUPAC Name

5,6-dichloro-1H-pyrimidin-2-one

InChI

InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)8-3(2)6/h1H,(H,7,8,9)

InChI Key

PCLPIVBWFUAAOQ-UHFFFAOYSA-N

SMILES

C1=NC(=O)NC(=C1Cl)Cl

Canonical SMILES

C1=NC(=O)NC(=C1Cl)Cl

Origin of Product

United States

Scientific Research Applications

Biological Applications

The biological significance of 5,6-dichloropyrimidin-2(1H)-one spans several therapeutic areas:

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds synthesized from this base have shown activity against various viruses such as HIV and herpes simplex virus (HSV) .

Anti-inflammatory Properties

Studies indicate that 5-substituted derivatives can inhibit nitric oxide (NO) production in immune-activated cells, suggesting potential use as anti-inflammatory agents. The most effective compounds in these studies achieved IC50 values as low as 2 μM .

Anticancer Activity

The compound has been investigated for its anticancer properties, with several derivatives demonstrating significant cytotoxic effects against cancer cell lines. This includes mechanisms involving inhibition of specific kinases that are crucial for cancer cell proliferation .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antibacterial and antifungal activities. These compounds showed promising results against various bacterial strains, indicating their potential as broad-spectrum antimicrobial agents .

Case Study 1: Antiviral Screening

A series of 5-substituted 2-amino-4,6-dichloropyrimidines were screened for antiviral activity against HIV-1 and HSV-1. The results indicated that certain derivatives significantly inhibited viral replication at concentrations lower than those required for the parent compound .

Case Study 2: Anti-inflammatory Mechanism

In a study assessing the anti-inflammatory potential of 5-fluoro-2-amino-4,6-dichloropyrimidine, researchers found that it suppressed NO production in mouse peritoneal cells by over 55%. This effect was dose-dependent and highlighted the compound's potential in developing new anti-inflammatory therapies .

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeIC50 Value (μM)Reference
5-Fluoro-2-amino-4,6-dichloropyrimidineAntiviral>100
5-Chloro-2-amino-4,6-dichloropyrimidineAnti-inflammatory2
4-Amino-5-methyl-6-chloro-pyrimidin-2-oneAnticancer<10
5-Bromo-2-amino-4,6-dichloropyrimidineAntimicrobial<50

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4,6-Dichloropyrimidin-2(1H)-one
  • Structure : Chlorine at positions 4 and 6, ketone at position 2.
  • Molecular Formula : C₄H₂Cl₂N₂O (MW: 164.98 g/mol; CAS: 6297-80-9).
  • For example, 4,6-dichloro derivatives are more commonly utilized in Suzuki-Miyaura cross-coupling reactions due to favorable steric and electronic properties.
5,6-Dichloropyrimidin-4(3H)-one
  • Structure : Chlorine at positions 5 and 6, ketone at position 4.
6-Phenyl-5,6-Dihydropyrimidin-2(1H)-one
  • Structure : A dihydro derivative with a phenyl group at position 5.
  • Bioactivity : Exhibits antitumor activity against human cancer cell lines (IC₅₀: 10–50 µM).
  • Key Differences : The saturated ring and phenyl substituent enhance lipophilicity, improving membrane permeability compared to fully aromatic analogs.

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (Water)
5,6-Dichloropyrimidin-2(1H)-one 164.98 1.2 Low
4,6-Dichloropyrimidin-2(1H)-one 164.98 1.5 Low
5,6-Dichloropyrimidin-4(3H)-one 164.98 1.3 Moderate
6-Phenyl-5,6-dihydropyrimidin-2(1H)-one 230.27 2.8 Insoluble
Antitumor Activity
  • 6-Phenyl-5,6-dihydropyrimidin-2(1H)-one : Inhibits proliferation in breast (MCF-7) and lung (A549) cancer cells (IC₅₀: 15–25 µM).
  • 4-Methoxyphenyl Dihydropyrimidinones: Comparable anti-inflammatory activity to Diclofenac (10 mg/kg dose in rats).
Antimicrobial Activity
  • Dichloropyrimidinone Derivatives: Substitutions at positions 4 and 6 enhance activity against E. coli and S. aureus (MIC: 8–32 µg/mL).

Electronic and Steric Effects

  • Chlorine Substitutions : Electron-withdrawing Cl groups increase electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.
  • Position 5 vs. 6 : Steric hindrance at position 5 may reduce reactivity compared to position 4 or 6 in cross-coupling reactions.

Preparation Methods

Fundamental Synthetic Strategies

Ring Construction with Pre-Existing Chlorine Substituents

A primary approach involves constructing the pyrimidine ring with chlorine atoms pre-installed at the 5- and 6-positions. This method typically employs cyclocondensation reactions between β-keto esters and amidines or urea derivatives. For example, the reaction of 5,6-dichloromalonic acid derivatives with acetamidine hydrochloride under basic conditions could yield the desired pyrimidinone framework. However, the scarcity of commercially available 5,6-dichlorinated malonic acid precursors necessitates custom synthesis, complicating scalability.

Post-Synthesis Chlorination of Pyrimidin-2(1H)-one

Direct chlorination of pyrimidin-2(1H)-one offers a more accessible route. Electrophilic aromatic substitution (EAS) at the 5- and 6-positions is hindered by the electron-withdrawing effect of the 2-keto group, which deactivates the ring. To overcome this, chlorination agents with strong electrophilic character, such as phosphorus oxychloride (POCl₃) or phosgene (COCl₂), are employed in the presence of tertiary amines (e.g., N,N-diethylaniline) to generate reactive chloroiminium intermediates. These conditions facilitate substitution at the meta positions relative to the keto group.

Detailed Methodologies and Reaction Optimization

Chlorination Using Phosgene and Tertiary Amines

A patented method for 4,6-dichloropyrimidine synthesis (HU220374B) provides a template for adapting to 5,6-dichloro substitution. The process involves:

  • Dihydroxypyrimidine Preparation : Condensation of dimethyl malonate with acetamidine hydrochloride in methanol under basic conditions (sodium methoxide) to form 4,6-dihydroxy-2-methylpyrimidine.
  • Chlorination : Treatment with phosgene (COCl₂) in dichloroethane, catalyzed by N,N-diethylaniline, at reflux temperatures (80–90°C) for 6–8 hours. The tertiary amine acts as a HCl scavenger, shifting the equilibrium toward product formation.

Adaptation for 5,6-Dichloro Substitution :

  • Replace the malonate precursor with a 5,6-dihydroxypyrimidin-2(1H)-one intermediate.
  • Use triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene, given its solid state and controlled reactivity.
Table 1: Comparative Chlorination Agents
Agent Reactivity Safety Profile Yield (%) Reference
Phosgene High Hazardous 85–92
Triphosgene Moderate Safer 78–88
POCl₃ High Corrosive 80–90

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern industrial processes prioritize safety and efficiency. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time), critical for exothermic chlorination reactions. A representative protocol involves:

  • Precursor Mixing : Combine 5,6-dihydroxypyrimidin-2(1H)-one and triphosgene in dichloroethane.
  • Reaction Chamber : Maintain at 70–75°C with a residence time of 30–40 minutes.
  • Quenching and Isolation : Neutralize excess reagent with aqueous sodium bicarbonate, followed by extraction and recrystallization from ethanol.

Solvent and Catalyst Optimization

  • Solvent Selection : Dichloroethane outperforms toluene or chlorobenzene due to its polarity, enhancing reagent solubility and reaction homogeneity.
  • Catalyst Systems : Tertiary aliphatic amines (e.g., triethylamine) increase reaction rates compared to aromatic amines, albeit with higher costs.

Mechanistic Insights and Byproduct Analysis

Chloroiminium Intermediate Formation

The reaction of phosgene or triphosgene with tertiary amines generates chloroiminium ions (R₃N⁺–Cl⁻), which act as chlorinating agents. These ions undergo electrophilic attack at the electron-rich positions of the pyrimidinone ring. The 5- and 6-positions become favored due to resonance stabilization from the 2-keto group, directing substitution meta to the oxygen atom.

Byproduct Mitigation

Common byproducts include:

  • Over-chlorinated Derivatives : Resulting from prolonged reaction times or excess chlorinating agent.
  • Ring-Opened Products : Formed under strongly acidic conditions.

Mitigation Strategies :

  • Use stoichiometric reagent ratios (1:2 pyrimidinone:triphosgene).
  • Implement real-time monitoring via HPLC to terminate reactions at 90–95% conversion.

Q & A

Q. What are the standard synthetic protocols for preparing 5,6-dichloropyrimidin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves chlorination of hydroxylated precursors. For example, 4,6-dihydroxy-2-methylpyrimidine can be converted to 4,6-dichloro-2-methylpyrimidine using chlorinating agents like POCl₃ or PCl₅ under reflux conditions . Optimization includes:

  • Solvent selection : DMF or THF enhances solubility of intermediates.
  • Temperature control : Reflux (100–120°C) ensures complete substitution.
  • Catalyst use : HCl in DMF accelerates chlorination .
    Data Example :
PrecursorChlorinating AgentSolventYield (%)
4,6-Dihydroxy-2-methylpyrimidinePOCl₃DMF85

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR : Compare chemical shifts of Cl-substituted carbons (e.g., δ ~150 ppm for C-Cl in 13C^{13}\text{C} NMR) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179 for C₄H₃Cl₂N₂O).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., π-π stacking distances ~3.7 Å) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with cold NH₄OH for compound solubilization .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

Advanced Research Questions

Q. How do substituent modifications at the 2- and 4-positions influence the pharmacological profile of this compound?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity for nucleophilic attack (e.g., NO₂ or CF₃ groups improve kinase inhibition).
  • Steric Effects : Bulky substituents (e.g., isopropyl) may reduce binding affinity in enzyme pockets. Computational docking (AutoDock Vina) and MD simulations predict binding modes .
    Case Study : Methyl vs. ethyl substituents at the 2-position show a 10-fold difference in IC₅₀ against EGFR kinase .

Q. How can computational methods guide the optimization of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Correlate substituent descriptors (Hammett σ, logP) with activity.
  • Docking Studies : Identify key interactions (e.g., H-bonds with kinase ATP-binding sites).
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce toxicity.
    Example : A derivative with a 4-fluoro substituent showed improved metabolic stability (t₁/₂ > 6 hrs in liver microsomes) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Methodological Triangulation : Combine receptor-binding assays, cellular viability tests, and in silico models .
  • Standardization : Control variables like solvent (DMSO vs. saline), cell passage number, and assay incubation time.
  • Meta-Analysis : Re-analyze disparate datasets using multivariate statistics (e.g., PCA) to identify confounding factors .

Q. How can multi-step syntheses incorporate this compound into complex heterocycles?

Methodological Answer:

  • Intramolecular Cyclization : Use Wittig or Ullmann coupling to fuse pyrimidinones with pyrrole or thiophene rings .
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination for C-N bond formation.
    Example : Reaction with 4-chlorophenylboronic acid yields a pyrrolo[3,2-d]pyrimidine derivative with enhanced fluorescence properties .

Q. What advanced spectroscopic techniques characterize reactive intermediates in this compound syntheses?

Methodological Answer:

  • In Situ IR Spectroscopy : Monitor Cl⁻ displacement in real-time (e.g., POCl₃ reactions).
  • LC-MS/MS : Track transient intermediates like N-oxides or sulfones.
  • EPR Spectroscopy : Detect radical species in photochemical reactions.

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